Bienvenue dans la boutique en ligne BenchChem!

Fenbufen Methyl Ester

Pharmaceutical Analysis Impurity Profiling Reversed-Phase HPLC

Fenbufen Methyl Ester (CAS 54011-27-7, molecular formula C₁₇H₁₆O₃, molecular weight 268.31 g/mol) is the methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) fenbufen. It is officially designated as Fenbufen EP Impurity A and Fenbufen Impurity 1, serving as a critical reference standard for traceability against the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
Cat. No. B7858992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbufen Methyl Ester
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-20-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
InChIKeyNHEVNQGUSJUPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenbufen Methyl Ester: A Critical Pharmacopeial Impurity Reference Standard for NSAID Quality Control


Fenbufen Methyl Ester (CAS 54011-27-7, molecular formula C₁₇H₁₆O₃, molecular weight 268.31 g/mol) is the methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) fenbufen [1]. It is officially designated as Fenbufen EP Impurity A and Fenbufen Impurity 1, serving as a critical reference standard for traceability against the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs [2]. As a process-related impurity, it plays a non-negotiable role in analytical method development, method validation (AMV), and quality control (QC) for fenbufen active pharmaceutical ingredient (API) during synthesis and formulation [2].

Why Fenbufen Impurity A Cannot Be Substituted with a Generic Ester in Regulated Pharmaceutical Analysis


Generic substitution of Fenbufen Methyl Ester with other alkyl esters (e.g., ethyl, propyl) or in-class compounds fails in regulated pharmaceutical quality control because pharmacopeial monographs specify exact chemical identities for impurity markers, not just functional class analogs. Fenbufen EP Impurity A possesses a unique chromatographic signature defined by its specific retention time relative to the fenbufen parent peak under standardized HPLC conditions [1]. Furthermore, its physicochemical properties, notably a predicted logP of approximately 3.49—0.09 log units higher than fenbufen (logP ~3.40)—directly influence its extraction behavior, column retention, and peak resolution, ensuring that only the authentic methyl ester standard guarantees method specificity and system suitability as mandated by regulatory guidelines [2][3].

Quantitative Differentiation of Fenbufen Methyl Ester Against the Closest Analog, Fenbufen


Enhanced Lipophilicity Drives Distinct Chromatographic Selectivity for Fenbufen Methyl Ester vs. Fenbufen

Fenbufen Methyl Ester demonstrates higher lipophilicity than its parent acid fenbufen, a critical parameter governing reversed-phase HPLC retention. The methyl ester exhibits a predicted logP of 3.49, while fenbufen has a logP of 3.40 (ZINC) or 3.20 (SIELC)—a difference of 0.09 to 0.29 log units [1][2]. This difference translates into a measurably longer retention time on standard C18 columns under pharmacopeial conditions, enabling baseline resolution of the ester impurity from the API, a system suitability requirement that cannot be met by substituting fenbufen itself [3].

Pharmaceutical Analysis Impurity Profiling Reversed-Phase HPLC

Defined Molecular Identity Confirms Fenbufen Methyl Ester as a Unique Pharmacopeial Impurity, Not an Ethyl Ester

Fenbufen Methyl Ester (CAS 54011-27-7, C₁₇H₁₆O₃, MW 268.31) is structurally distinct from its closest impurity homolog, Fenbufen Ethyl Ester (CAS 1230-54-2, C₁₈H₁₈O₃, MW 282.34). The methyl ester is explicitly designated as Fenbufen EP Impurity A and Fenbufen Impurity 1, while the ethyl ester is cataloged as Fenbufen Impurity 2 or 6 . Chinese Pharmacopoeia 2020 methods explicitly require a 'Fenbufen Ethyl Ester Localization Solution' prepared in situ for peak identification, underscoring that ethyl and methyl esters are not interchangeable in regulated impurity profiling [1]. The mass difference of 14.03 Da (CH₂) is directly resolvable by HPLC-MS, allowing unambiguous identification.

Pharmaceutical Chemistry Reference Standards Regulatory Compliance

Validated HPLC System Suitability Parameters Require Fenbufen Methyl Ester for Peak Resolution

The Chinese Pharmacopoeia 2020 monograph for fenbufen mandates specific system suitability criteria for related substances testing. The method utilizes a C18 column (Kromasil 100-5-C18, 4.6×250 mm, 5 µm) with a gradient mobile phase of phosphate buffer (pH 4.0) and methanol, at 30°C with UV detection at 283 nm [1]. The ethyl ester is employed as a localization marker; the methyl ester (Impurity A) must be chromatographically resolved from both the parent drug and other specified impurities. Failure to use the correct impurity standard compromises the system suitability test, where resolution between peaks must be ≥ 5.0 and the signal-to-noise ratio for the sensitivity solution must be ≥ 10 [1].

Analytical Method Validation System Suitability Regulated HPLC

Fenbufen Methyl Ester Serves as an Essential Process Impurity Marker in API Synthesis Routes

Fenbufen Methyl Ester is a process-specific impurity generated during the acid-catalyzed esterification step of fenbufen synthesis, typically yielding 87–92% with purity ≥ 95% (HPLC) under optimized conditions . Its presence is inherent to the manufacturing process using methanol as a solvent or reagent, distinguishing it from other process impurities like the ethyl ester. Regulatory guidance ICH Q3A mandates that process-related impurities at levels ≥ 0.10% be identified, qualified, and reported, making the availability of a characterized reference standard for this specific methyl ester critical. In contrast, fenbufen parent API does not provide the necessary impurity control specificity.

API Synthesis Process Chemistry Impurity Control Strategy

Procurement-Driven Application Scenarios for Fenbufen Methyl Ester (EP Impurity A)


Regulatory Compliance in ANDA/DMF Submissions for Generic Fenbufen Formulations

Pharmaceutical companies developing generic fenbufen products must demonstrate control of EP Impurity A (Fenbufen Methyl Ester) as part of the ANDA or DMF submission. The quantitative logP difference (Δ 0.09–0.29 units vs. fenbufen) directly influences the HPLC gradient elution profile mandated by the Chinese Pharmacopoeia 2020, requiring procurement of the authentic impurity standard to achieve the required system suitability resolution (≥5.0) [1][2]. Using a structurally similar but non-identical ester (e.g., ethyl ester) would deviate from the specified impurity identification and quantification protocol, risking a Refuse-to-File decision.

Analytical Method Development and Validation for Fenbufen API Quality Control

QC laboratories developing stability-indicating HPLC methods for fenbufen API require Fenbufen Methyl Ester as a primary impurity marker. The compound's distinct retention on a Kromasil 100-5-C18 column under the specified phosphate buffer (pH 4.0)/methanol gradient, with UV detection at 283 nm, allows baseline separation from fenbufen and other process impurities [1]. Its procurement ensures traceable method validation, meeting ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision of the impurity test.

Process Chemistry Optimization and Impurity Control Strategy for Fenbufen Synthesis

During the development and scale-up of fenbufen API manufacturing, process chemists use Fenbufen Methyl Ester reference material to identify, quantify, and control the ester impurity generated during methanol-mediated esterification steps. The known synthetic route (acid-catalyzed esterification, yielding 87–92% under model conditions) allows laboratories to spike and track this specific impurity throughout reaction optimization [1]. This enables establishment of a robust control strategy in compliance with ICH Q3A, ensuring that no unspecified impurity exceeds the 0.1% threshold in the final API.

Pharmacopeial Monograph Development and Inter-laboratory Harmonization

National control laboratories and pharmacopeial commissions (e.g., USP, EP, ChP) require well-characterized impurity reference standards to establish official monographs. Fenbufen Methyl Ester, designated as Fenbufen EP Impurity A, serves as a harmonized marker across jurisdictions, facilitating inter-laboratory reproducibility of the related substances test [1]. The standardized HPLC method utilizing this impurity ensures that regulatory authorities worldwide assess fenbufen API quality against a consistent purity benchmark.

Quote Request

Request a Quote for Fenbufen Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.